molecular formula C20H24ClN3O B5224229 3-({1-[(2-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea

3-({1-[(2-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea

Cat. No.: B5224229
M. Wt: 357.9 g/mol
InChI Key: CIWCZJQAJMNROO-UHFFFAOYSA-N
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Description

3-({1-[(2-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-chlorophenylmethyl group and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(2-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-piperidone with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. This reaction is carried out under reflux conditions to yield 1-[(2-chlorophenyl)methyl]piperidin-4-one.

    Reduction of the Ketone: The ketone group in the intermediate is reduced to an alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Formation of the Urea Derivative: The final step involves the reaction of the alcohol intermediate with phenyl isocyanate to form the desired this compound. This reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(2-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

3-({1-[(2-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({1-[(2-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

3-({1-[(2-Chlorophenyl)methyl]piperidin-4-YL}methyl)-1-phenylurea is unique due to its specific substitution pattern and the presence of both piperidine and phenylurea moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c21-19-9-5-4-6-17(19)15-24-12-10-16(11-13-24)14-22-20(25)23-18-7-2-1-3-8-18/h1-9,16H,10-15H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWCZJQAJMNROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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